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Introduction
Lycopene, a lipophilic carotenoid abundant in tomatoes and other red-hued fruits, has

garnered significant scientific interest due to its potent antioxidant properties and potential role

in mitigating the risk of chronic diseases. However, the mere presence of lycopene in a food

product does not guarantee its absorption and utilization by the body. Bioavailability, the

fraction of an ingested nutrient that reaches the systemic circulation and is available for use or

storage, is a critical factor influencing the physiological efficacy of lycopene. The food matrix,

processing techniques, and co-ingestion of other dietary components profoundly impact its

release, absorption, and subsequent metabolic fate.

These application notes provide a comprehensive overview of the methodologies employed to

assess lycopene bioavailability, from in vitro digestion models and cell culture systems to in

vivo animal studies and human clinical trials. Detailed protocols for key experimental

procedures are provided to facilitate the practical application of these methods in a research

and development setting.

Factors Influencing Lycopene Bioavailability
Several factors can influence the bioavailability of lycopene from food matrices:
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Food Matrix and Cellular Structure: In raw tomatoes, lycopene exists in a crystalline form

within the chromoplasts, which limits its release.[1]

Isomeric Form: Lycopene exists as a mixture of all-trans and various cis-isomers. Thermal

processing can induce the isomerization from the all-trans to the more bioavailable cis-

isomers.[2][3][4] The cis-isomers are more soluble in bile acid micelles, facilitating their

absorption.[5]

Food Processing: Mechanical and thermal processing, such as homogenization and heating,

disrupts the plant cell walls, breaking down the food matrix and releasing lycopene, thereby

increasing its bioaccessibility.[3][4] Consequently, lycopene from processed tomato products

like paste and sauce is generally more bioavailable than from fresh tomatoes.[4][6][7][8]

Presence of Lipids: As a lipophilic compound, the co-ingestion of dietary fats is crucial for the

efficient absorption of lycopene. Fats stimulate the secretion of bile acids, which are

essential for the formation of micelles that solubilize lycopene and facilitate its transport

across the intestinal wall.[3][9][10]

Data Presentation: Quantitative Comparison of
Lycopene Content and Bioavailability
The following tables summarize quantitative data on lycopene content in various tomato

products and the impact of processing and food matrix on its bioavailability.

Table 1: Lycopene Content in Fresh and Processed Tomato Products
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Food Product

Total
Lycopene
(mg/100g wet
weight)

All-trans-
Lycopene
(µg/g)

cis-Lycopene
(µg/g)

Reference

Fresh Tomatoes 12 - - [3]

Fresh Roma

Tomatoes
- 95.12 - [11]

Fresh Cherry

Tomatoes
- - - [12]

Tomato Juice 8.86 - 9.11 - - [2]

Tomato Sauce 4 - 9.67 87.45 9.20 [3][11]

Tomato Ketchup 17 87.28 - [3][11]

Tomato Paste 16 - 55.03 92.90 - [2][3][11]

Spaghetti Sauce 16 - - [3]

Table 2: Comparative Bioavailability of Lycopene from Different Food Matrices
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Food Matrix
Dose of
Lycopene

Bioavailability
Outcome

Fold Increase
vs. Fresh
Tomatoes

Reference

Fresh Tomatoes 23 mg Baseline 1x [6]

Tomato Paste 23 mg

Higher plasma

lycopene

concentration

and AUC

2.5 - 3.8x [4][6][13]

Tangerine

Tomato Juice

(94% cis-

isomers)

10 mg

8.5-fold increase

in lycopene

bioavailability

compared to red

tomato juice

8.5x [14]

Red Tomato

Juice (10% cis-

isomers)

10 mg Baseline 1x [14]

Lycopene

Supplement

15 mg/day for 28

days

Similar increase

in serum

lycopene to

tomato-based

lycopene

-

Tomato-based

Lycopene

15 mg/day for 28

days

Similar increase

in serum

lycopene to

synthetic

lycopene

- [15]

Experimental Protocols
In Vitro Digestion Model for Lycopene Bioaccessibility
This protocol describes a static in vitro digestion model adapted for assessing the

bioaccessibility of lycopene from a food matrix. The model simulates the oral, gastric, and

intestinal phases of human digestion.[5][16][17][18]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 14 Tech Support

https://pubmed.ncbi.nlm.nih.gov/9209178/
https://www.semanticscholar.org/paper/Lycopene-is-more-bioavailable-from-tomato-paste-G%C3%A4rtner-Stahl/d01c49f84873b9a884ade7f4812461622e9a3726
https://pubmed.ncbi.nlm.nih.gov/9209178/
https://www.researchgate.net/publication/14010573_Lycopene_is_more_bioavailable_from_tomato_paste_than_fresh_tomatoes
https://pmc.ncbi.nlm.nih.gov/articles/PMC4460827/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4460827/
https://www.researchgate.net/publication/9047221_Synthetic_and_tomato-based_lycopene_have_identical_bioavailability_in_humans
https://www.benchchem.com/product/b016060?utm_src=pdf-body
https://www.benchchem.com/product/b016060?utm_src=pdf-body
https://www.researchgate.net/publication/310388234_IN_VITRO_DIGESTION_METHOD_ADAPTED_FOR_CAROTENOIDS_AND_CAROTENOID_ESTERS_MOVING_FORWARD_TOWARDS_STANDARDIZATION
https://pubs.rsc.org/en/content/articlelanding/2016/fo/c6fo01293k
https://pubmed.ncbi.nlm.nih.gov/36008010/
https://pubmed.ncbi.nlm.nih.gov/12001013/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016060?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Simulated Salivary Fluid (SSF): Prepare according to the INFOGEST protocol.

Simulated Gastric Fluid (SGF): Prepare according to the INFOGEST protocol.

Simulated Intestinal Fluid (SIF): Prepare according to the INFOGEST protocol.

Pepsin (from porcine gastric mucosa)

Pancreatin (from porcine pancreas)

Bile extract (porcine)

pH meter

Shaking water bath (37°C)

Centrifuge

Procedure:

Oral Phase:

Homogenize 5 g of the food sample with 3.5 mL of SSF.

Add 0.5 mL of α-amylase solution (75 U/mL in SSF).

Add 1 mL of deionized water.

Adjust pH to 7.0.

Incubate at 37°C for 2 minutes in a shaking water bath.

Gastric Phase:

Add 7.5 mL of SGF to the oral bolus.

Add 1.6 mL of pepsin solution (2000 U/mL in SGF).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016060?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Adjust pH to 3.0 with 1M HCl.

Add deionized water to a final volume of 20 mL.

Incubate at 37°C for 2 hours in a shaking water bath.

Intestinal Phase:

Add 11 mL of SIF to the gastric chyme.

Add 5 mL of pancreatin solution (100 U/mL in SIF).

Add 3.5 mL of bile extract solution (10 mM in SIF).

Adjust pH to 7.0 with 1M NaOH.

Add deionized water to a final volume of 40 mL.

Incubate at 37°C for 2 hours in a shaking water bath.

Micelle Isolation:

Centrifuge the digestate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to separate

the micellar fraction (supernatant) from the undigested food pellet.

Carefully collect the supernatant containing the micellarized lycopene for quantification.

Caco-2 Cell Culture and Lycopene Uptake Assay
The Caco-2 cell line, a human colon adenocarcinoma cell line, spontaneously differentiates into

a monolayer of polarized enterocytes, providing a valuable in vitro model of the intestinal

barrier.[19][20][21][22]

Materials:

Caco-2 cells

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS),

non-essential amino acids, and antibiotics.
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Transwell® permeable supports (polycarbonate membrane)

Transepithelial Electrical Resistance (TEER) meter

Micellar solution of lycopene (prepared from the supernatant of the in vitro digestion)

HPLC system for lycopene quantification

Procedure:

Caco-2 Cell Culture and Differentiation:

Culture Caco-2 cells in DMEM in T-75 flasks.

Seed the cells onto Transwell® inserts at a density of approximately 1 x 10^5 cells/cm².

Maintain the cultures for 21 days to allow for differentiation into a polarized monolayer.

Change the medium every 2-3 days.

Monitor the integrity of the cell monolayer by measuring the TEER. A stable TEER value

above 250 Ω·cm² indicates a well-formed monolayer.

Lycopene Uptake Assay:

Wash the differentiated Caco-2 cell monolayers with pre-warmed phosphate-buffered

saline (PBS).

Add the micellar solution containing lycopene (obtained from the in vitro digestion) to the

apical (upper) chamber of the Transwell® inserts.

Add fresh culture medium to the basolateral (lower) chamber.

Incubate the plates at 37°C for a defined period (e.g., 2-4 hours).

After incubation, collect the medium from both the apical and basolateral chambers.

Wash the cell monolayer with ice-cold PBS.

Lyse the cells using a suitable lysis buffer.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 14 Tech Support

https://www.benchchem.com/product/b016060?utm_src=pdf-body
https://www.benchchem.com/product/b016060?utm_src=pdf-body
https://www.benchchem.com/product/b016060?utm_src=pdf-body
https://www.benchchem.com/product/b016060?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016060?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantify the lycopene content in the apical and basolateral media and the cell lysate

using HPLC.

Calculation of Apparent Permeability Coefficient (Papp):

The Papp value can be calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A *

C₀) Where:

dQ/dt is the rate of lycopene transport to the basolateral chamber (µg/s).

A is the surface area of the Transwell® membrane (cm²).

C₀ is the initial concentration of lycopene in the apical chamber (µg/mL).

Analytical Protocol: Quantification of Lycopene by HPLC
High-Performance Liquid Chromatography (HPLC) is the most common method for the

separation and quantification of lycopene and its isomers.[23][24][25][26]

Materials:

HPLC system with a UV/Vis or photodiode array (PDA) detector.

C18 or C30 reverse-phase column.

Mobile phase: A mixture of solvents such as acetonitrile, methanol, and tetrahydrofuran.

Lycopene standard.

Solvents for extraction (e.g., hexane, acetone, ethanol).

Sample Preparation (from Plasma):

To 200 µL of plasma, add 200 µL of ethanol to precipitate proteins.

Add an internal standard (e.g., astaxanthin).

Extract the lycopene by adding 2 mL of hexane and vortexing vigorously.
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Centrifuge to separate the layers.

Collect the upper hexane layer.

Repeat the extraction step.

Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.

Reconstitute the residue in a small volume of the mobile phase.

Chromatographic Conditions (Example):

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase: Acetonitrile:Methanol:Tetrahydrofuran (70:25:5, v/v/v).

Flow Rate: 1.0 mL/min.

Detection Wavelength: 472 nm.

Injection Volume: 20 µL.

Quantification:

Prepare a standard curve using a series of known concentrations of a lycopene standard.

Calculate the concentration of lycopene in the samples by comparing their peak areas to the

standard curve.
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Conclusion
The assessment of lycopene bioavailability is a multifaceted process that requires a

combination of in vitro and in vivo methodologies. The protocols and data presented in these

application notes provide a framework for researchers, scientists, and drug development

professionals to design and execute robust studies to evaluate the bioavailability of lycopene
from various food matrices and supplement formulations. A thorough understanding of the

factors influencing lycopene bioavailability is paramount for the development of functional

foods and dietary interventions aimed at harnessing the health-promoting benefits of this potent

carotenoid.

Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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